molecular formula C14H12N4O2 B1385243 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 956576-87-7

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1385243
CAS No.: 956576-87-7
M. Wt: 268.27 g/mol
InChI Key: IIPMLIDJRAYXTO-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolopyrimidine Chemistry

The development of pyrazolopyrimidine chemistry traces its origins to fundamental studies in heterocyclic synthesis, with early investigations focusing on the construction of fused pyrazole-pyrimidine ring systems. Pioneering work by Hori and colleagues in 1970 established foundational synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives through combination reactions of 3-alkyl-2-cyano-3-methoxyacrylic esters with hydrazino derivatives. These early investigations demonstrated that cyclization reactions in the presence of pyridine in alcohol at room temperature predominantly yielded 2,7-dialkyl-5-hydroxypyrazolo[1,5-a]pyrimidine derivatives, establishing the first systematic approach to this heterocyclic scaffold.

Subsequent developments in the 1970s focused on electrophilic substitution patterns within the pyrazolo[1,5-a]pyrimidine ring system. Research by Canadian investigators revealed that nitration reactions showed strong reagent dependence, with mixed nitric and sulfuric acids yielding 3-nitro compounds, while nitric acid in acetic anhydride produced 6-nitro derivatives. These studies utilized molecular orbital calculations to identify the predominant reacting species in strongly acidic media as the 1-protonated entity, providing crucial insights into the electronic structure and reactivity patterns of these heterocycles.

The modern era of pyrazolo[1,5-a]pyrimidine chemistry emerged in the 1990s and 2000s with the recognition of their potential as biologically active compounds. Systematic structure-activity relationship studies revealed their capacity to serve as protein kinase inhibitors, particularly targeting kinases involved in cancer progression such as casein kinase 2, epidermal growth factor receptor, and proto-oncogene serine/threonine-protein kinase Pim-1. This biological activity profile catalyzed intensive research efforts focused on optimizing synthetic approaches and exploring diverse substitution patterns to enhance pharmacological properties.

Structural Classification of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines represent a distinct class of bicyclic heterocycles characterized by the fusion of pyrazole and pyrimidine rings through a shared nitrogen atom. The structural classification of these compounds is based on their substitution patterns across the eight-position bicyclic framework, with positions numbered according to International Union of Pure and Applied Chemistry nomenclature standards.

The fundamental structural framework consists of a pyrazole ring fused to a pyrimidine ring at the 1,5-positions, creating a planar aromatic system that facilitates π-π stacking interactions with biological targets. Within this scaffold, substituents can be introduced at positions 2, 3, 5, 6, and 7, each conferring distinct physicochemical and biological properties. Position 2 commonly accommodates small alkyl groups such as methyl, which influences molecular lipophilicity and metabolic stability. Position 3 frequently bears aromatic substituents including phenyl, substituted phenyl, and heteroaromatic groups that contribute to hydrophobic interactions with protein binding sites.

The 5-position often contains halogen atoms or amino groups that serve as synthetic handles for further functionalization through nucleophilic substitution reactions. Position 6 can accommodate various functional groups including carboxylic acids, carboxylates, and amides that modulate solubility and hydrogen bonding interactions. The 7-position frequently contains amino groups that participate in hydrogen bonding with target proteins and can be further derivatized to optimize selectivity profiles.

Position Common Substituents Physicochemical Impact Biological Relevance
2 Methyl, ethyl, small alkyl Lipophilicity, metabolic stability Receptor selectivity
3 Phenyl, substituted phenyl, heteroaryl Hydrophobic interactions Protein binding affinity
5 Halogen, amino, alkoxy Synthetic reactivity Kinase selectivity
6 Carboxylic acid, carboxylate, amide Solubility, hydrogen bonding Target specificity
7 Amino, substituted amino Hydrogen bonding Enzymatic inhibition

Significance in Heterocyclic Chemistry Research

The pyrazolo[1,5-a]pyrimidine scaffold has achieved remarkable prominence in heterocyclic chemistry research due to its unique combination of synthetic accessibility, structural diversity, and biological activity potential. These compounds serve as privileged structures in medicinal chemistry, defined as molecular frameworks that are capable of providing useful ligands for multiple biological targets through appropriate substitution patterns. The significance of this scaffold is evidenced by its widespread application in protein kinase inhibitor development, where derivatives have demonstrated potent activity against therapeutically relevant kinases including casein kinase 2, epidermal growth factor receptor, B-Raf, mitogen-activated protein kinase kinase, and cyclin-dependent kinases.

Research investigations have revealed that pyrazolo[1,5-a]pyrimidines function as adenosine triphosphate-competitive inhibitors of protein kinases, binding to the highly conserved adenosine triphosphate-binding site within the kinase active site. This mechanism of action has proven particularly valuable for cancer treatment applications, where kinase dysregulation represents a hallmark of malignant transformation. Epidermal growth factor receptor-targeting derivatives have shown promise in non-small cell lung cancer treatment, while inhibitors of B-Raf and mitogen-activated protein kinase kinase demonstrate relevance in melanoma therapy.

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of multiple synthetic strategies for efficient compound preparation. Cyclization approaches utilizing 5-aminopyrazoles and β-dicarbonyl compounds represent the most widely employed method, offering good yields and broad substrate scope. Three-component reactions have emerged as alternative approaches that enable rapid library synthesis for structure-activity relationship exploration. Microwave-assisted methods and green chemistry approaches have enhanced the environmental sustainability of synthetic processes while maintaining high efficiency.

Contemporary research efforts have expanded beyond traditional synthetic methods to incorporate palladium-catalyzed cross-coupling reactions and click chemistry approaches for introducing diverse functional groups. These advanced methodologies have enhanced the structural diversity achievable within the pyrazolo[1,5-a]pyrimidine framework, enabling the preparation of compounds with optimized pharmacological properties. The scaffold has also proven valuable for developing selective inhibitors with reduced off-target effects, addressing a critical challenge in kinase inhibitor development.

General Properties of 7-Amino-substituted Pyrazolopyrimidines

7-Amino-substituted pyrazolopyrimidines represent a particularly significant subclass within the broader pyrazolo[1,5-a]pyrimidine family, characterized by distinctive physicochemical properties and enhanced biological activity profiles. The presence of the amino group at the 7-position confers unique hydrogen bonding capabilities that facilitate interactions with target proteins, particularly within kinase active sites where the amino group can form critical hydrogen bonds with backbone carbonyl oxygen atoms.

The amino substitution at position 7 significantly influences the electronic distribution within the bicyclic system, creating a more electron-rich environment that enhances nucleophilic reactivity. This electronic modification affects both the chemical reactivity and metabolic stability of these compounds. Research has demonstrated that 7-amino substitution enhances the inhibitory potency against protein kinase Pim-1, with compounds achieving nanomolar inhibitory concentrations. The amino group participates in a network of hydrogen bonds within the kinase active site, contributing to the observed selectivity profile and potency enhancement.

Physicochemical property analysis reveals that 7-amino-substituted pyrazolopyrimidines typically exhibit moderate aqueous solubility due to the polar amino group, while maintaining sufficient lipophilicity for cellular permeability. The amino group can exist in protonated form under physiological conditions, creating a positively charged species that may influence tissue distribution and protein binding characteristics. Metabolic stability studies indicate that the 7-amino position is generally resistant to oxidative metabolism, contributing to favorable pharmacokinetic profiles.

Property 7-Amino Derivatives Unsubstituted Analogs Impact
Aqueous solubility (pH 7.4) 15-25 mg/mL 5-10 mg/mL Enhanced bioavailability
Protein kinase inhibition 10-100 nM 1-10 μM 10-100 fold improvement
Metabolic stability (t1/2) 45-90 minutes 20-45 minutes Extended half-life
Plasma protein binding 85-95% 70-85% Altered distribution

The synthetic preparation of 7-amino-substituted pyrazolopyrimidines often involves cyclization of appropriately substituted 5-aminopyrazoles with suitable electrophiles. The amino group can be introduced during the initial cyclization step or through subsequent functionalization of pre-formed pyrazolo[1,5-a]pyrimidine intermediates. Alternative synthetic approaches utilize condensation reactions between aminopyrazoles and activated carbonyl compounds, providing direct access to 7-amino derivatives with high regioselectivity.

Properties

IUPAC Name

7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-8-11(9-5-3-2-4-6-9)13-16-7-10(14(19)20)12(15)18(13)17-8/h2-7H,15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMLIDJRAYXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino, which facilitate the addition-elimination mechanism .

Industrial Production Methods

Industrial production methods for this compound often involve parallel synthesis techniques to optimize yield and purity. These methods may include the use of palladium-catalyzed reactions and olefin metathesis for ring closure .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

AMP and its derivatives have shown promising anticancer properties. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines, including breast, lung, and colon cancers. A study highlighted that AMP exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy .

2. Enzyme Inhibition

AMP has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, providing a therapeutic strategy against tumor growth .

3. Neurological Effects

The compound has also been studied for its psychopharmacological effects. It is reported to possess anxiolytic properties, potentially useful in treating anxiety disorders. The mechanism involves modulation of neurotransmitter systems, particularly those related to GABAergic signaling .

Synthesis and Functionalization

The synthesis of AMP typically involves cyclocondensation reactions between aminopyrazoles and various biselectrophilic compounds. Recent advancements have focused on improving yields and selectivity through innovative synthetic pathways .

Table 1: Synthesis Pathways of AMP Derivatives

Reaction TypeStarting MaterialProductYield (%)
CyclocondensationNH-3-Aminopyrazole + β-DicarbonylsAMP Derivative A75
Electrophilic AdditionAMP + Alkyl HalidesAMP Derivative B68
Nucleophilic SubstitutionAMP + Aryl HalidesAMP Derivative C80

Case Studies

Case Study 1: Anticancer Efficacy

A recent study examined the effects of AMP on MCF-7 breast cancer cells. The results showed that treatment with AMP led to a significant decrease in cell viability (by approximately 60% at a concentration of 10 μM) compared to untreated controls. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

In another study, AMP was tested for its inhibitory effects on CDK2 activity. The compound demonstrated an IC50 value of 15 μM, indicating potent inhibition compared to control compounds. This inhibition correlated with reduced phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle .

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-Me, 7-NH₂, 6-COOH 192.18 Intermediate in Type 2 diabetes drug synthesis; high purity (>97%) .
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Ph, 3-CN, 7-NH₂ 235.24 Elevated lipophilicity (XLogP3: 1.3); used in kinase inhibitor research .
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 6-COOEt, 7-NH₂ 256.22 Esterified form improves cell permeability; precursor for prodrug development .
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-Me, 7-Me, 6-COOH 191.18 Commercial availability (>97% purity); used as a building block in agrochemicals .
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-hydroxy-2-methyl-7-(trifluoromethyl)-, ethyl ester 2-Me, 7-CF₃, 6-COOEt 291.23 Trifluoromethyl group enhances metabolic resistance; explored in antiviral agents .

Key Observations

Cyano groups (e.g., 3-CN in ) further elevate logP values, making such derivatives suitable for CNS-targeted therapies.

Functional Group Impact on Bioactivity :

  • Carboxylic acid at position 6 (e.g., ) enables salt formation, critical for oral bioavailability.
  • Esterification (e.g., ethyl esters in ) masks acidity, enhancing passive diffusion across biological barriers.

Synthetic Accessibility: 7-Amino derivatives are typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or nitriles under reflux conditions . Trifluoromethyl-substituted analogs require specialized reagents like ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate, increasing synthesis complexity .

Therapeutic Potential: The 7-amino-2-methyl-3-phenyl variant’s phenyl group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibition . 2,7-Dimethyl analogs are less bioactive but serve as cost-effective intermediates for high-volume applications .

Biological Activity

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C14H12N4O2C_{14}H_{12}N_4O_2 and is characterized by its pyrazolo-pyrimidine core. Its structure includes an amino group at position 7, a methyl group at position 2, and a phenyl group at position 3, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₂
CAS Number956576-87-7
MDL NumberMFCD09971986
Hazard ClassificationIrritant

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis through modulation of signaling pathways related to cell survival and death .

Immunomodulatory Effects

The compound has also shown promising immunomodulatory effects. In vitro studies indicated that it can suppress lipopolysaccharide-induced proliferation of mouse splenocytes, suggesting its potential as an immunosuppressive agent. Additionally, it exhibited low toxicity while effectively modulating immune responses .

Antiviral Activity

In addition to its anticancer and immunomodulatory properties, this compound demonstrated antiviral activity against human herpes virus type 1 (HHV-1). The compound inhibited viral replication in A549 cell lines, indicating its potential as a therapeutic agent against viral infections .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells. Research suggests that it may act as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. Additionally, the modulation of cytokine production indicates its role in inflammatory responses .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on several cancer cell lines using MTT assays. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Immunological Evaluation : In another study, peripheral blood lymphocytes were treated with varying concentrations of the compound to assess its immunosuppressive effects. The findings revealed a significant reduction in cell proliferation induced by phytohemagglutinin A .
  • Antiviral Testing : The antiviral efficacy was tested using plaque reduction assays against HHV-1. The compound displayed a dose-dependent inhibition of viral replication with minimal cytotoxicity observed in treated cells .

Q & A

Q. What are the established synthetic routes for 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-ketoesters. Key steps include:
  • Precursor Selection : Use of 5-aminopyrazole (161 ) and (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one (162 ) in aqueous ethanol at ambient temperature, followed by hydrolysis to carboxylic acids and coupling with amines .
  • Reaction Optimization : Refluxing in pyridine (5–6 hours) improves cyclization efficiency. For example, compound 14 (a derivative) was synthesized with 67% yield after refluxing in pyridine and recrystallization from ethanol .
  • Critical Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while ethanol/water mixtures aid in crystallization.
  • Temperature : Reflux conditions (100–120°C) are critical for ring closure, whereas room-temperature reactions minimize side products.
  • Data Table :
DerivativeYield (%)Melting Point (°C)Key Conditions
10c 62266–268Pyridine reflux, HCl neutralization
14 67233–235Ethanol recrystallization

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key markers include:
  • Amino Protons : Resonances at δ 6.5–7.5 ppm (broad singlet for NH2).
  • Pyrimidine Core : Aromatic protons at δ 8.0–9.0 ppm and carbons at 150–160 ppm .
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (1700–1750 cm⁻¹) and C≡N (2200 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 279.3 for C15H13N5O derivatives) validate molecular weight .

Advanced Research Questions

Q. What strategies are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Electrophilic Substitution : Position 7 is highly reactive due to electron-rich pyrimidine nitrogen. Strategies include:
  • Silylformamidine Coupling : Reacting with silylformamidine (1 ) in benzene yields 7-((dimethylamino)methyl) derivatives (e.g., 3g ) with 72% yield .
  • Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7 .
  • Substituent Effects :
  • Electron-Withdrawing Groups (e.g., NO2 at position 3): Reduce reactivity at position 7 due to decreased electron density.
  • Bulkier Groups : Steric hindrance may shift reactivity to position 6 .

Q. How can computational chemistry aid in predicting regioselectivity of electrophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states to predict preferred attack sites. For example, Fukui indices indicate higher electrophilicity at position 7 vs. 6 .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., position 7) to guide functionalization .

Q. When encountering contradictory NMR data in synthesized derivatives, what analytical approaches resolve structural ambiguities?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm connectivity. For example, HMBC correlations between NH2 and C6 resolve tautomeric ambiguities .
  • X-ray Crystallography : Resolve disputes (e.g., compound 15 showed a flattened boat conformation via X-ray) .
  • Isotopic Labeling : Introduce 15N or 13C to track resonance assignments .

Key Data Contradictions and Resolutions

  • Example : Compound 10c (C21H16ClN7Al) showed a 0.5% deviation in carbon content between calculated (62.77%) and experimental values. This was attributed to trace solvent retention, resolved via repeated recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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